![molecular formula C21H18N2OS B14431999 N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide CAS No. 76838-54-5](/img/structure/B14431999.png)
N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is an organic compound that features a biphenyl structure with a methyl group at the 4’ position and a carbamothioyl group attached to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide typically involves the following steps:
Formation of 4’-Methyl[1,1’-biphenyl]-2-amine: This can be achieved through the nitration of 4’-methylbiphenyl followed by reduction to obtain the corresponding amine.
Thiocarbamoylation: The amine is then reacted with thiophosgene to form the corresponding isothiocyanate.
Coupling with Benzamide: Finally, the isothiocyanate is reacted with benzamide to yield N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methyl[1,1’-biphenyl]-2-amine: A precursor in the synthesis of the target compound.
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamoyl]benzamide: A similar compound with a carbamoyl group instead of a carbamothioyl group.
4’-Methyl[1,1’-biphenyl]-2-isothiocyanate: An intermediate in the synthesis of the target compound.
Uniqueness
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl structure with a methyl group at the 4’ position and a carbamothioyl group attached to a benzamide moiety makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
76838-54-5 |
|---|---|
Formule moléculaire |
C21H18N2OS |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-[[2-(4-methylphenyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18N2OS/c1-15-11-13-16(14-12-15)18-9-5-6-10-19(18)22-21(25)23-20(24)17-7-3-2-4-8-17/h2-14H,1H3,(H2,22,23,24,25) |
Clé InChI |
KBBSVAOAXFZHCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



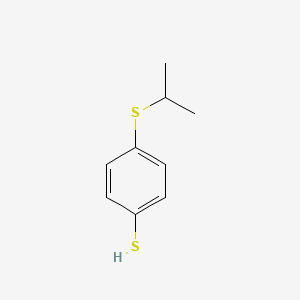
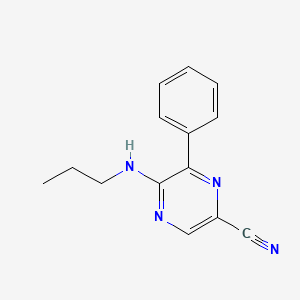
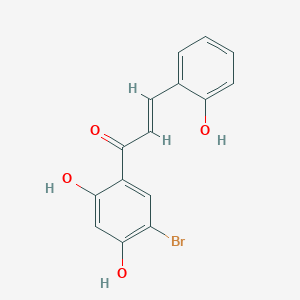

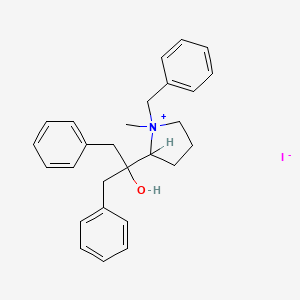
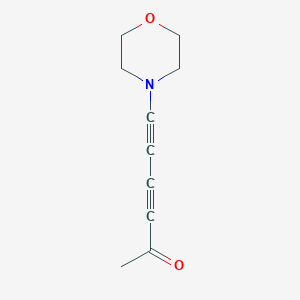
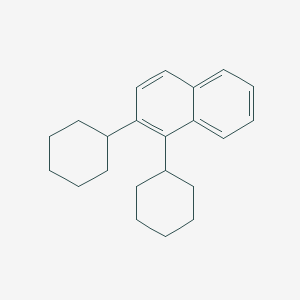
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
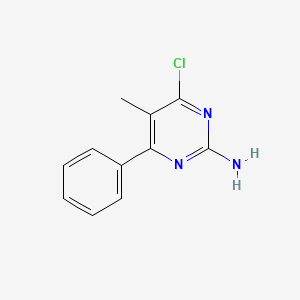
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
